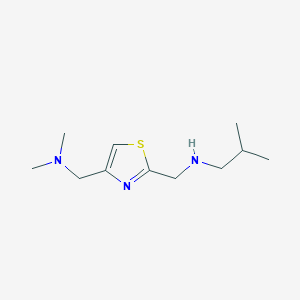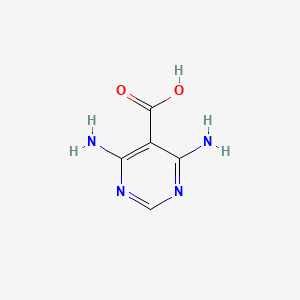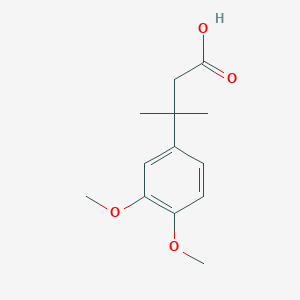
3-Phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is an organic compound characterized by the presence of a phenyl group, a boron-containing dioxaborolane ring, and an amine group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine typically involves the following steps:
Formation of the Boronate Ester: The reaction between phenylboronic acid and pinacol in the presence of a dehydrating agent such as toluene or benzene under reflux conditions forms the boronate ester.
Amination: The boronate ester is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the reactions, and advanced purification techniques like column chromatography or recrystallization are used to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or alcohols; reactions often require catalysts or bases to proceed efficiently.
Major Products:
Oxidation: Boronic acids, phenols.
Reduction: Amines, alcohols.
Substitution: Substituted amines, ethers, thioethers.
Chemistry:
Cross-Coupling Reactions: The boronate ester moiety makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Catalysis: It can act as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology and Medicine:
Drug Development: The amine group allows for the synthesis of bioactive molecules, making it a potential intermediate in the development of pharmaceuticals.
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of diagnostic tools.
Industry:
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Agriculture: The compound can be employed in the synthesis of agrochemicals, enhancing crop protection and yield.
Mécanisme D'action
The mechanism by which 3-Phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine exerts its effects depends on the specific application:
In Catalysis: The boronate ester acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways.
In Biological Systems: The amine group can interact with biological targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the dioxaborolane ring, making it less versatile in certain reactions.
Pinacolborane: Contains the boronate ester but lacks the phenyl and amine groups, limiting its applications in cross-coupling and bioconjugation.
3-Phenylpropan-1-amine: Lacks the boronate ester, reducing its utility in catalytic and synthetic applications.
Uniqueness: 3-Phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine combines the reactivity of a boronate ester with the functional versatility of an amine, making it a highly valuable compound in various fields of research and industry. Its ability to participate in diverse chemical reactions and its applications in drug development, catalysis, and material science highlight its unique position among similar compounds.
Propriétés
Formule moléculaire |
C15H24BNO2 |
|---|---|
Poids moléculaire |
261.17 g/mol |
Nom IUPAC |
3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13(10-11-17)12-8-6-5-7-9-12/h5-9,13H,10-11,17H2,1-4H3 |
Clé InChI |
OHTIIHOFURCDQJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C(CCN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


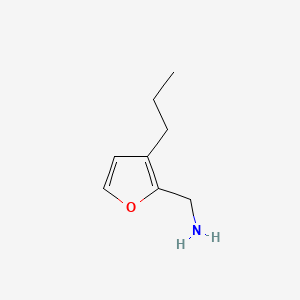


![4-[4-(Diethylamino)phenyl]but-3-en-2-one](/img/structure/B13536249.png)
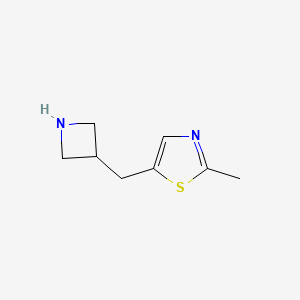

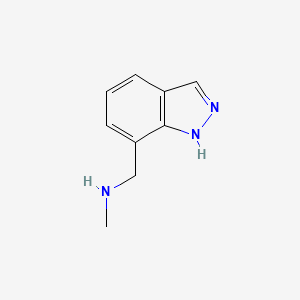
![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
![N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B13536264.png)
